N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents like trimethyl orthoformate.
Formation of Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through an acetamide linkage. This can be achieved by reacting 2-(5-bromo-1H-indol-1-yl)acetic acid with 2-(1H-1,3-benzimidazol-2-yl)ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced benzimidazole derivatives, and various substituted indole compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving benzimidazole and indole moieties.
Medicine: The compound may exhibit pharmacological activities such as antimicrobial, anticancer, and antiviral properties
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C19H17BrN4O |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17BrN4O/c20-14-5-6-17-13(11-14)8-10-24(17)12-19(25)21-9-7-18-22-15-3-1-2-4-16(15)23-18/h1-6,8,10-11H,7,9,12H2,(H,21,25)(H,22,23) |
InChI Key |
BQQNNIHXAKBHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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